crystal structure analysis of 2,5-dihydro-1H-imidazole derivatives
crystal structure analysis of 2,5-dihydro-1H-imidazole derivatives
An In-depth Technical Guide: Structural Elucidation of 2,5-dihydro-1H-imidazole Derivatives: A Synergistic Approach to Crystal Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Structural Imperative in Modern Drug Discovery
The 2,5-dihydro-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] For drug development professionals, an unambiguous understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a fundamental requirement. It underpins structure-activity relationship (SAR) studies, informs lead optimization, and is critical for securing intellectual property. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for providing this precise structural information at the atomic level.[3][4]
This guide moves beyond standard protocols to present a holistic and field-proven strategy for the . We will explore the causality behind experimental choices, integrate primary analytical techniques with essential complementary methods, and detail the self-validating systems that ensure the trustworthiness of the final structural model.
Part 1: The Foundation - Synthesis and the Conquest of Crystallization
The journey to a high-resolution crystal structure begins long before the diffractometer. The quality of the final data is inextricably linked to the quality of the single crystal, making crystallization the most critical and often the most challenging step.[3][4][5]
The Crystallization Bottleneck
For many small organic molecules, obtaining diffraction-quality crystals is a significant experimental bottleneck.[3] The vast search space of potential crystal packing arrangements, often separated by very small differences in lattice energy, makes predicting the optimal crystallization conditions a formidable challenge.[6] Success requires a systematic and often high-throughput approach to navigate this complex experimental landscape.[5]
Experimental Protocol: High-Throughput Nanoscale Crystallization Screening
To overcome this bottleneck, modern labs are moving away from traditional, material-intensive methods towards high-throughput techniques. The Encapsulated Nanodroplet Crystallisation (ENaCt) method provides a robust platform for rapidly screening thousands of conditions using only milligrams of sample.[5]
Causality: The rationale behind high-throughput screening is to explore a wide phase space of solvents, temperatures, and saturation levels efficiently. Different solvents influence molecular assembly through varying polarity and hydrogen bonding capabilities, while slow evaporation or cooling rates are crucial for allowing the ordered growth required for a single crystal, rather than amorphous precipitation.
Methodology:
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Stock Solution Preparation: Prepare a concentrated stock solution of the purified 2,5-dihydro-1H-imidazole derivative in a suitable, highly soluble solvent (e.g., Dichloromethane, Acetone).
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Plate Preparation: Using a liquid-handling robot, dispense a 96-well plate with a diverse array of anti-solvents, covering a wide range of polarities and chemical functionalities.
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Nanoliter Dispensing: The robot dispenses ~50 nL of the stock solution into ~200 nL droplets of each anti-solvent, encapsulating the experiment within an oil droplet to prevent rapid evaporation.[5]
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Incubation & Monitoring: The plates are stored under controlled temperature conditions and monitored periodically over several days to weeks using an automated imaging system to identify crystal growth.
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Crystal Harvesting: Promising crystals are carefully harvested using micro-loops for subsequent X-ray diffraction analysis.
Part 2: The Primary Technique - Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for molecular structure determination, providing unambiguous atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.[4][7]
Experimental Protocol: From Diffracted Photon to Refined Structure
Causality: This process works by directing a beam of X-rays onto a single crystal. The crystal's regularly spaced atoms diffract the X-rays in a specific pattern of spots. The geometry and intensity of this pattern contain the information needed to reconstruct the three-dimensional electron density of the molecule and, thus, its atomic structure.
Methodology:
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Crystal Mounting & Data Collection: A high-quality single crystal is selected under a microscope and mounted on a goniometer head. The crystal is cooled in a stream of nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A modern diffractometer then rotates the crystal in a monochromatic X-ray beam, collecting a complete set of diffraction images.[7]
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Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for experimental factors.
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Structure Solution: The "phase problem" is solved using computational direct methods (e.g., with the program SHELXS) to generate an initial electron density map.[8] This map provides the first rough model of the molecular structure.
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Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm (e.g., with SHELXL).[8] This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically located in the difference Fourier map and refined.[9]
Trustworthiness - A Self-Validating System: The quality of a crystal structure is not subjective. It is assessed by internationally accepted metrics. The refinement process is self-validating through key statistical indicators:
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R1 (R-factor): A measure of the agreement between the observed and calculated structure factor amplitudes. A value below 0.05 (5%) is generally considered excellent for small molecules.
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wR2 (weighted R-factor): A more comprehensive measure of agreement based on intensities (F²).
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Goodness of Fit (GooF): Should be close to 1.0, indicating that the model accurately fits the data.
A low R1 value combined with a GooF near 1.0 provides high confidence in the final structural model.[8][10]
Data Presentation: Crystallographic Summary
All quantitative crystallographic data should be summarized for clear reporting and comparison.
| Parameter | Hypothetical Derivative 1 | Reference Example[8] |
| Chemical Formula | C₁₀H₁₂N₂O | C₁₉H₂₀N₂ · 0.5H₂O |
| Formula Weight | 176.22 | 285.38 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbcn |
| a (Å) | 8.51 | 16.7611 (2) |
| b (Å) | 9.51 | 11.5467 (2) |
| c (Å) | 19.26 | 16.6563 (2) |
| β (°) | 96.80 | 90 |
| Volume (ų) | 1548.9 | 3223.58 (8) |
| Z (molecules/unit cell) | 4 | 8 |
| Calculated Density (Mg/m³) | 1.27 | 1.176 |
| Final R1 [I > 2σ(I)] | 0.042 | 0.062 |
| wR2 (all data) | 0.131 | 0.171 |
Part 3: The Synergy of Confirmatory Techniques
While SCXRD provides an unparalleled view of the solid state, a truly robust structural analysis integrates complementary techniques to confirm the structure and understand its behavior in other phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the cornerstone for structural elucidation in solution. Techniques like ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) are used to map out the covalent framework of the molecule, confirming connectivity.[11] This is a crucial validation step, as the molecule that crystallized is presumed to be the same one present in solution for biological testing. However, imidazole systems can present a unique challenge: tautomerism. The rapid exchange of a proton between the two ring nitrogens can lead to averaged signals or spectral broadening in solution NMR.[12] In such cases, solid-state ¹³C CPMAS NMR can be an invaluable tool, providing distinct signals for co-existing tautomers in the solid state.[12]
Computational Chemistry
Expertise & Causality: In modern structural science, computational methods are no longer just theoretical tools; they are integral to the experimental workflow.[13] Crystal Structure Prediction (CSP) algorithms can generate a landscape of energetically plausible crystal packing arrangements, which can help rationalize why a certain polymorph is observed.[14][15][16]
Furthermore, Density Functional Theory (DFT) calculations are routinely used to:
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Validate Geometry: An ab initio optimized molecular geometry can be compared to the experimental X-ray structure to identify any unusual bond lengths or angles that might arise from crystal packing forces.[16][17]
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Confirm NMR Assignments: The GIAO method can calculate theoretical NMR chemical shifts.[18] A strong correlation between the calculated and experimental shifts provides powerful confirmation of the structural assignment.
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Analyze Intermolecular Forces: Natural Bond Orbital (NBO) analysis can be used to study charge delocalization and the nature of conjugative interactions within the molecule, providing insight into its electronic properties.[19]
Part 4: Interpreting the Structure - Insights from Crystal Packing
The final Crystallographic Information File (CIF) is more than a list of coordinates; it is a blueprint of the intermolecular interactions that govern the material's properties.
Key Structural Features & Intermolecular Interactions
For imidazole derivatives, analysis typically reveals a planar imidazole unit.[8] Key points of analysis include:
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Dihedral Angles: The angles between the imidazole ring and its substituents are crucial for defining the molecule's overall conformation.
-
Hydrogen Bonding: The N-H protons and lone pairs on the nitrogen atoms are potent hydrogen bond donors and acceptors. These interactions, along with others like O-H···N, often dictate the primary packing motif, forming chains or layers.[8][20][21]
-
Weaker Interactions: C-H···π and π-π stacking interactions are also vital in stabilizing the three-dimensional crystal lattice.[8][9][17]
Understanding this network of interactions is essential, as it directly influences critical pharmaceutical properties such as solubility, stability, and the potential for polymorphism—the existence of multiple crystal forms of the same compound.
Conclusion
The structural analysis of 2,5-dihydro-1H-imidazole derivatives demands a rigorous, multi-faceted approach. It begins with overcoming the crystallization bottleneck through systematic, high-throughput screening. The core of the analysis is a meticulously executed single-crystal X-ray diffraction experiment, validated by internationally recognized figures of merit. This primary data is then reinforced and contextualized through the synergistic use of NMR spectroscopy and computational chemistry, which together provide a comprehensive understanding of the molecule in both the solid and solution states. By moving beyond simple data collection to a deep interpretation of molecular conformation and intermolecular forces, researchers can unlock the full potential of these valuable scaffolds in the rational design of next-generation therapeutics.
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